![molecular formula C22H29N5O3 B2387229 9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848754-43-8](/img/structure/B2387229.png)
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine, a type of heterocyclic aromatic compound that forms the structural foundation of nucleic acids like DNA and RNA . Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, appears to include a purine core (a two-ring structure with four nitrogen atoms and six carbon atoms forming a nine-membered double-ring system) . It also has various substituents including a 3,4-dimethylphenyl group, a 2-ethoxyethyl group, and two methyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of purines include solubility in water and stability at physiological pH .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Compounds with similar structural features, such as fused heterocyclic compounds, exhibit interesting molecular structures characterized by planar fused-ring systems and specific hydrogen bonding patterns. These features are crucial for their potential applications in pharmaceuticals and materials science. For instance, the study of racemic and other heterocyclic molecules reveals their crystalline structures, which are linked by N-H...O and C-H...π(arene) hydrogen bonds forming centrosymmetric dimers and chains (J. N. Low et al., 2004). Understanding these structural motifs is essential for the design of new materials and drugs.
Synthesis of Heterocyclic Compounds
The synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene-1,3-diones is a significant area of research. These processes yield compounds with diverse functional groups that are pivotal for pharmacological applications (H. Hassaneen et al., 2003). Such synthetic methodologies contribute to the development of novel therapeutic agents with potential anti-inflammatory, antiviral, and anticancer properties.
Pharmacological Potential
Heterocyclic compounds, including pyrimido[2,1-f]purine derivatives, have been evaluated for their pharmacological properties, showing high affinity for various receptors. This research underlines the potential of these compounds in the development of drugs targeting specific receptors involved in diseases (Sławomir Jurczyk et al., 2004). The study of these interactions is vital for discovering new therapeutic agents.
Material Science Applications
The design and synthesis of novel compounds based on heterocyclic structures also have implications in materials science, particularly in the development of sensors and optical devices. For example, pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, making them potential candidates for optical, nonlinear optical (NLO), and pH-sensing applications (Han Yan et al., 2017). These properties are crucial for the advancement of sensing technologies and the fabrication of NLO devices.
Eigenschaften
IUPAC Name |
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-6-30-10-9-25-20(28)18-19(24(5)22(25)29)23-21-26(12-14(2)13-27(18)21)17-8-7-15(3)16(4)11-17/h7-8,11,14H,6,9-10,12-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURZVZQWHSWMMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=C(C=C4)C)C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2387146.png)
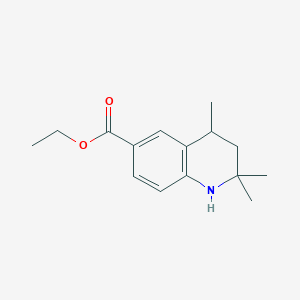
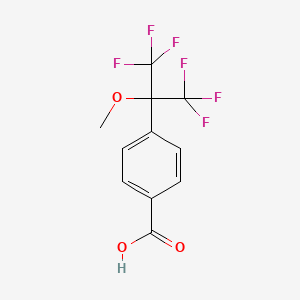
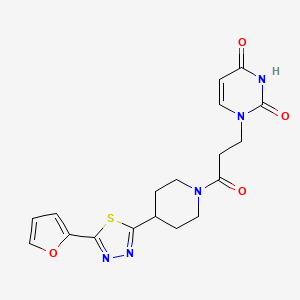
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)
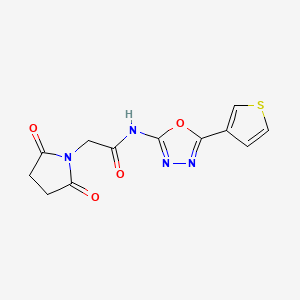
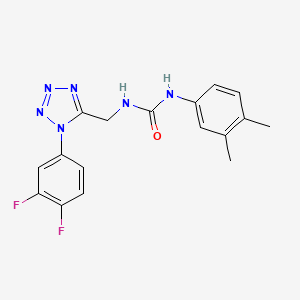



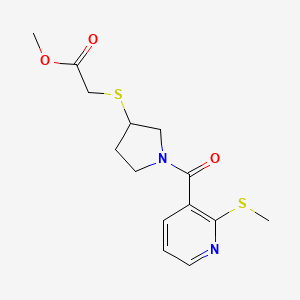

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2387166.png)
![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)